molecular formula C17H17ClN2O3S B2409008 3-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954655-17-5

3-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No. B2409008
CAS RN: 954655-17-5
M. Wt: 364.84
InChI Key: YBMIVJPKOIWLCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Antimicrobial and Anti-HIV Activities

Compounds bearing the benzenesulfonamide moiety have been synthesized and evaluated for their potential antimicrobial and anti-HIV activities. For instance, novel primary and secondary benzenesulfonamides, incorporating the 2,5-disubstituted-1,3,4-oxadiazole moiety, have been prepared and showed promising results in vitro for antimicrobial and anti-HIV activity, highlighting the relevance of benzenesulfonamide derivatives in developing new therapeutic agents (Iqbal et al., 2006).

Anticancer and Anti-HCV Agents

Celecoxib derivatives, featuring the benzenesulfonamide group, have been synthesized and assessed for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, especially one derivative, showed significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting their potential as therapeutic agents (Küçükgüzel et al., 2013).

Cognitive Enhancing Properties

SB-399885, a compound structurally related to benzenesulfonamides, demonstrated potent, selective antagonistic activity on the 5-HT6 receptor with cognitive enhancing properties in animal models. This compound's mechanism involves increasing extracellular acetylcholine levels, supporting the potential use of 5-HT6 receptor antagonists in treating cognitive deficits associated with Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Photodynamic Therapy Application

New benzenesulfonamide derivatives have been synthesized and characterized for their photophysical and photochemical properties, showing high singlet oxygen quantum yield and good fluorescence properties. These features indicate the compounds' potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

Nonsteroidal Progesterone Receptor Antagonists

The development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists highlights the diverse therapeutic applications of benzenesulfonamide derivatives. These compounds play crucial roles in various physiological systems, offering potential treatments for diseases like uterine leiomyoma and endometriosis (Yamada et al., 2016).

properties

IUPAC Name

3-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-14-5-4-8-16(10-14)24(22,23)19-11-13-9-17(21)20(12-13)15-6-2-1-3-7-15/h1-8,10,13,19H,9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMIVJPKOIWLCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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